molecular formula C15H9ClN2O2S B11971755 8-[(4-Chloro-2-nitrophenyl)thio]quinoline

8-[(4-Chloro-2-nitrophenyl)thio]quinoline

Cat. No.: B11971755
M. Wt: 316.8 g/mol
InChI Key: YXIKLDOXMDNGOX-UHFFFAOYSA-N
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Description

8-[(4-Chloro-2-nitrophenyl)thio]quinoline is a chemical compound with the molecular formula C15H9ClN2O2S and a molecular weight of 316.768 g/mol . This compound is known for its unique structure, which includes a quinoline backbone substituted with a 4-chloro-2-nitrophenylthio group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Chloro-2-nitrophenyl)thio]quinoline typically involves the reaction of 8-mercaptoquinoline with 4-chloro-2-nitrobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Chloro-2-nitrophenyl)thio]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

8-[(4-Chloro-2-nitrophenyl)thio]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(4-Chloro-2-nitrophenyl)thio]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-Bromo-2-nitrophenyl)thio]quinoline
  • 8-[(4-Methyl-2-nitrophenyl)thio]quinoline
  • 8-[(4-Fluoro-2-nitrophenyl)thio]quinoline

Uniqueness

8-[(4-Chloro-2-nitrophenyl)thio]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H9ClN2O2S

Molecular Weight

316.8 g/mol

IUPAC Name

8-(4-chloro-2-nitrophenyl)sulfanylquinoline

InChI

InChI=1S/C15H9ClN2O2S/c16-11-6-7-13(12(9-11)18(19)20)21-14-5-1-3-10-4-2-8-17-15(10)14/h1-9H

InChI Key

YXIKLDOXMDNGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC3=C(C=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2

Origin of Product

United States

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